![molecular formula C32H39BO4 B3323268 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) CAS No. 1631143-54-8](/img/structure/B3323268.png)
4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)
Overview
Description
4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) is a useful research compound. Its molecular formula is C32H39BO4 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) , referred to as H2L2, is a complex organic molecule that has garnered attention in recent years due to its potential biological activities and applications in materials science. This article delves into the biological activity of H2L2, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
H2L2 is characterized by its unique boron-containing structure, which contributes to its interesting chemical properties. The compound features two 2,3,5,6-tetramethylbenzoic acid moieties linked by a (2,3,5,6-tetramethylphenyl)boranediyl unit. This configuration enhances its stability and solubility in various solvents.
Chemical Formula
- Molecular Formula: C26H34B
- Molecular Weight: 414.44 g/mol
Antioxidant Properties
Research suggests that H2L2 exhibits significant antioxidant activity. In vitro assays have demonstrated that the compound can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a notable reduction in DPPH radical concentration upon treatment with H2L2.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 15.4 |
Antimicrobial Activity
H2L2 has also been tested for its antimicrobial properties against various bacterial strains. The results indicated that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 64 |
Escherichia coli | >128 |
Cytotoxicity Studies
Cytotoxicity assessments using human cancer cell lines revealed that H2L2 exhibits selective cytotoxic effects. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay.
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 25.0 |
MCF-7 | 30.5 |
These findings suggest that H2L2 could serve as a potential lead compound for developing new anticancer agents.
The biological activities of H2L2 can be attributed to its ability to interact with cellular components. The proposed mechanisms include:
- Radical Scavenging: The presence of multiple aromatic rings allows H2L2 to stabilize free radicals through electron donation.
- Membrane Disruption: The hydrophobic nature of the tetramethyl groups may facilitate membrane penetration, leading to bacterial cell lysis.
- Induction of Apoptosis: In cancer cells, H2L2 may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Study 1: Antioxidant Efficacy in Neuroprotection
A study investigated the neuroprotective effects of H2L2 in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with H2L2 significantly reduced cell death and oxidative damage markers compared to untreated controls.
Case Study 2: Synergistic Effects with Antibiotics
Another study explored the synergistic effects of H2L2 with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values significantly compared to antibiotics alone.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of MOFs that exhibit remarkable gas adsorption properties. For instance:
- Synthesis of Zn(II) MOFs : The compound was employed as a ligand in creating a three-dimensional porous Zn(II) MOF. This MOF demonstrated effective CO2 adsorption capabilities at low pressures due to its high surface area and porosity .
Catalysis
The boranediyl bis acid has been explored for its catalytic properties in organic reactions:
- Catalytic Activity : Studies have indicated that the compound can act as a catalyst in various organic transformations due to the electron-withdrawing nature of the boron atom which stabilizes reaction intermediates .
Photoluminescent Materials
The compound's structural features allow it to be incorporated into photoluminescent materials:
- Applications in Light Emitting Devices : Research indicates that derivatives of this compound can be utilized in organic light-emitting diodes (OLEDs) due to their luminescent properties when excited by light .
Case Studies
Properties
IUPAC Name |
4-[(4-carboxy-2,3,5,6-tetramethylphenyl)-(2,3,5,6-tetramethylphenyl)boranyl]-2,3,5,6-tetramethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39BO4/c1-14-13-15(2)17(4)28(16(14)3)33(29-22(9)18(5)26(31(34)35)19(6)23(29)10)30-24(11)20(7)27(32(36)37)21(8)25(30)12/h13H,1-12H3,(H,34,35)(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGQRPLPVYMSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1C)C)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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